![molecular formula C11H14N2O4 B12608532 (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid CAS No. 916080-60-9](/img/structure/B12608532.png)
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is a synthetic organic compound with a molecular formula of C10H13NO4. This compound is characterized by the presence of an amino group, a phenoxy group, and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with chloroacetic acid to form 4-(chloromethyl)phenoxyacetic acid. This intermediate is then reacted with 2-amino-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-2-oxoethyl)thioacetic acid
- 2-[4-(2-amino-2-oxoethyl)phenyl]acetic acid
- 2-(2-(2-aminoethoxy)ethoxy)acetic acid
Uniqueness
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a phenoxy group attached to the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
916080-60-9 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[4-[[(2-amino-2-oxoethyl)amino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)6-13-5-8-1-3-9(4-2-8)17-7-11(15)16/h1-4,13H,5-7H2,(H2,12,14)(H,15,16) |
InChI Key |
RBWUCMNPNKLSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)N)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


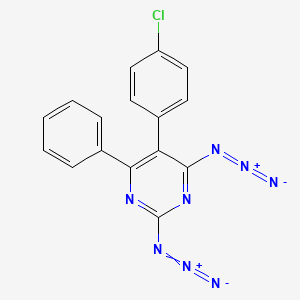
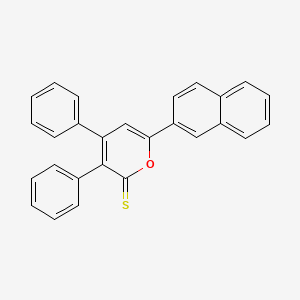



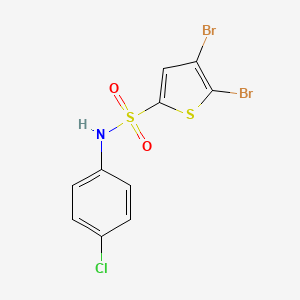
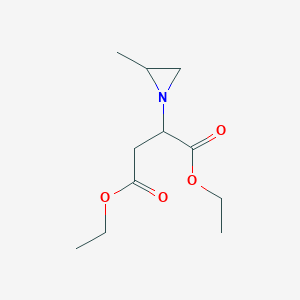
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
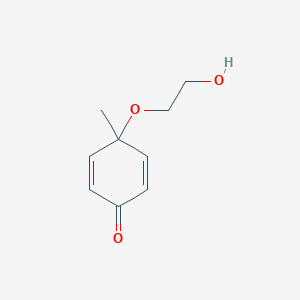
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
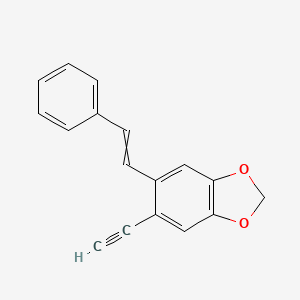

![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)
